N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide
Description
N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core, a benzylcyclobutyl group, and a carboxamide functional group
Properties
IUPAC Name |
N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-19(17-14-23-18-10-5-4-9-16(17)18)21-20(11-6-12-20)13-15-7-2-1-3-8-15/h1-5,7-10,14H,6,11-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTPYCGBKFBTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2)NC(=O)C3=CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzylcyclobutyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with cyclobutyl benzene in the presence of a Lewis acid catalyst. The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene core can interact with enzymes and receptors, modulating their activity. The benzylcyclobutyl group may enhance the compound’s binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylcyclobutyl)-1-benzothiophene-2-carboxamide
- N-(1-benzylcyclobutyl)-2-benzothiophene-3-carboxamide
- N-(1-benzylcyclobutyl)-1-benzofuran-3-carboxamide
Uniqueness
N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide is unique due to the specific positioning of the benzylcyclobutyl group and the carboxamide functionality on the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
